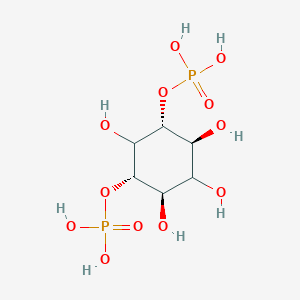
3-Ethyl-2-methyl-1-heptene
Overview
Description
3-Ethyl-2-methyl-1-heptene: is an organic compound with the molecular formula C10H20 . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the heptene chain, with ethyl and methyl groups attached to the second and third carbon atoms, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrocarbon Cracking: One common method for preparing 3-Ethyl-2-methyl-1-heptene involves the cracking of larger hydrocarbons. This process typically requires high temperatures and the presence of a catalyst to break down larger molecules into smaller, more useful fragments.
Alkylation: Another method involves the alkylation of smaller alkenes. For example, ethylene can be reacted with 2-methyl-1-heptene in the presence of a catalyst to produce this compound.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Ethyl-2-methyl-1-heptene can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of ketones or carboxylic acids.
Reduction: This compound can be reduced to its corresponding alkane, 3-Ethyl-2-methylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule, forming halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: 3-Ethyl-2-methylheptane
Substitution: Halogenated derivatives such as 3-Ethyl-2-methyl-1-chloroheptene
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Ethyl-2-methyl-1-heptene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Studies: This compound can be used in studies to understand the behavior of alkenes in biological systems, including their metabolism and interactions with enzymes.
Industry:
Polymer Production: It can be used as a monomer in the production of specialty polymers and copolymers, which have applications in various industries including plastics and coatings.
Mechanism of Action
Mechanism:
Double Bond Reactivity: The double bond in 3-Ethyl-2-methyl-1-heptene is the primary site of reactivity. It can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products.
Molecular Targets and Pathways: In biological systems, alkenes like this compound can interact with enzymes that catalyze oxidation or reduction reactions, leading to the formation of metabolites that can be further studied for their biological effects.
Comparison with Similar Compounds
2-Methyl-3-ethyl-1-heptene: Similar in structure but with different positioning of the ethyl and methyl groups.
3-Ethyl-2-methyl-2-heptene: Another isomer with the double bond located between the second and third carbon atoms.
3-Methyl-2-ethyl-1-heptene: Similar structure with the positions of the ethyl and methyl groups swapped.
Uniqueness:
Properties
IUPAC Name |
3-ethyl-2-methylhept-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQRZLWSGCOUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941560 | |
| Record name | 3-Ethyl-2-methylhept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19780-60-0 | |
| Record name | 3-Ethyl-2-methyl-1-heptene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-2-methyl-1-heptene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780600 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Ethyl-2-methylhept-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00941560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)
![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)



![5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol](/img/structure/B34791.png)



